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molecular formula C10H14O4 B8715861 1-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester CAS No. 4336-19-0

1-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester

Cat. No. B8715861
M. Wt: 198.22 g/mol
InChI Key: APGUUZNLMFETAH-UHFFFAOYSA-N
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Patent
US05464873

Procedure details

3,4,5,6-tetrahydrophthalic anhydride (3.04 g, 0.02 mol) was disolved in methanol (25 ml) and refluxed for 2 hours. The solution was then cooled to ice bath temperature and a solution of diazomethane in diethyl ether was added dropwise until a yellow colour persisted. The solution was then allowed to stand overnight, after which time the solvent was removed in vacuo to give the title compound In 93% yield. δH (90 MHz, CDCl3) 3.66 (s,6H), 2.20 (s,4H), 1.66 ppm (s,6H)
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2[CH2:7][CH2:8][CH2:9][CH2:10][C:2]1=2.[N+](=[CH2:14])=[N-].[CH3:15][OH:16]>C(OCC)C>[CH3:15][O:16][C:4]([C:3]1[CH2:7][CH2:8][CH2:9][CH2:10][C:2]=1[C:1]([O:6][CH3:14])=[O:11])=[O:5]

Inputs

Step One
Name
Quantity
3.04 g
Type
reactant
Smiles
C1(C2=C(C(=O)O1)CCCC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to ice bath temperature
CUSTOM
Type
CUSTOM
Details
after which time the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C1=C(CCCC1)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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